![molecular formula C16H17N3O4 B6577763 N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1172502-09-8](/img/structure/B6577763.png)
N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.12190603 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H16N4O2
- CAS Number : 1170484-62-4
- Molecular Weight : 336.36 g/mol
The structure includes a fused 1,4-dihydrodioxin moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Antitumor Activity
Several derivatives of oxadiazoles have been reported to possess antitumor activity. A study focusing on 1,3,4-oxadiazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring can facilitate the binding with enzymes or receptors involved in viral replication or tumor proliferation. For example:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes in viral replication.
- Apoptosis Induction : Oxadiazole derivatives can trigger apoptotic pathways in cancer cells.
Case Study 1: Antiviral Efficacy
In a study evaluating various oxadiazole derivatives against dengue virus polymerase, compounds structurally similar to N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine were found to inhibit viral replication effectively. The most potent inhibitors exhibited IC50 values in the low micromolar range against all four serotypes of the dengue virus .
Case Study 2: Antitumor Properties
A series of synthesized oxadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications enhanced their antitumor activity significantly. For example, compounds with electron-withdrawing groups showed increased potency against breast cancer cells .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C19H16N4O2 |
CAS Number | 1170484-62-4 |
Molecular Weight | 336.36 g/mol |
Antiviral Activity | Submicromolar against dengue virus |
Antitumor Activity | Significant cytotoxic effects |
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-11-3-5-12(6-4-11)9-14-18-19-16(23-14)17-15(20)13-10-21-7-8-22-13/h3-6,10H,2,7-9H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOGXVEZZFZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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